molecular formula C9H6BrF3O2 B3033849 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 122243-36-1

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B3033849
CAS No.: 122243-36-1
M. Wt: 283.04 g/mol
InChI Key: CDYMXKVJKUEJII-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H8BrF3O2 This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanone backbone

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Safety and Hazards

As with all chemicals, “1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone” should be handled with care. Sigma-Aldrich does not provide specific safety data for this compound . It is recommended to use appropriate personal protective equipment and handle the compound in a well-ventilated area .

Future Directions

The future directions for “1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone” could involve further exploration of its potential uses. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent . Similar studies could be conducted with “this compound”.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , suggesting that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is a key step in the reaction, allowing the compound to couple with other organic groups.

Biochemical Pathways

In the context of suzuki–miyaura coupling, it may participate in carbon–carbon bond-forming reactions . These reactions are crucial in organic synthesis, enabling the construction of complex organic molecules from simpler precursors.

Result of Action

In the context of Suzuki–Miyaura coupling, the compound’s interaction with palladium catalysts leads to the formation of new carbon–carbon bonds . This can result in the synthesis of complex organic molecules.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups .

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYMXKVJKUEJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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